molecular formula C29H38O10 B563921 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C CAS No. 156497-25-5

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

Cat. No.: B563921
CAS No.: 156497-25-5
M. Wt: 546.613
InChI Key: ULZWCGMUIFQZOD-KIDMXVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is primarily obtained from natural sources, specifically from the whole plants of Taxus chinensis var. mairei The extraction process involves isolating the compound from the plant material using various chromatographic techniques

Chemical Reactions Analysis

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .

Scientific Research Applications

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties and reactions of diterpenoid natural products. In biology, it is investigated for its potential biological activities, including anticancer and anti-inflammatory effects. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .

Mechanism of Action

The mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C involves its interaction with specific molecular targets and pathways within cells. While the exact molecular targets are not fully elucidated, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is structurally similar to other diterpenoid natural products, such as Taxol and its derivatives. it is unique in its specific substitution pattern, which includes the absence of acetyl and benzoyl groups at specific positions. Similar compounds include 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and 13-O-Deacetyltaxumairol Z . These compounds share similar core structures but differ in their functional group substitutions, which can influence their biological activities and chemical properties.

Properties

IUPAC Name

[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZWCGMUIFQZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is significant about the isolation of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C from cultured Taxus mairei?

A1: The study by [] focuses on identifying the chemical constituents of Taxus mairei grown in controlled environments. While the research primarily focuses on establishing the phytochemical profile of the plant, the isolation of this compound is noteworthy as it marks the first reported instance of this specific compound being found in this plant species []. This finding contributes to the understanding of the chemical diversity of Taxus mairei, particularly under cultivated conditions. Further research is needed to explore the potential biological activities and significance of this compound.

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